molecular formula C8H11BrN2 B14858563 2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine

2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine

Cat. No.: B14858563
M. Wt: 215.09 g/mol
InChI Key: YCFBAKUKZBLMHE-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, with an ethylamine group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine typically involves the bromination of 4-methylpyridine followed by the introduction of the ethylamine group. One common method includes:

    Bromination: 4-methylpyridine is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.

    Amination: The brominated product is then reacted with ethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-brominated or reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethylamine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid
  • 2-(5-Bromo-4-methyl-pyridin-2-YL)-morpholin-4-yl-methanone
  • 5-Bromo-N,4-dimethyl-2-pyridinamine

Uniqueness

2-(5-Bromo-4-methyl-pyridin-2-YL)-ethylamine is unique due to the presence of the ethylamine group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11BrN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2-3,10H2,1H3

InChI Key

YCFBAKUKZBLMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)CCN

Origin of Product

United States

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